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Compound of Interest

Compound Name: benzene-1,2,4,5-tetracarbonitrile

Cat. No.: B1203176

An In-depth Technical Guide on the Core Fundamental Properties of Benzene-1,2,4,5-
tetracarbonitrile for Researchers, Scientists, and Drug Development Professionals.

Introduction: Benzene-1,2,4,5-tetracarbonitrile, also known as pyromellitonitrile, is a highly
functionalized aromatic compound with the chemical formula C10Hz2Na.[1][2] Its structure
consists of a benzene ring substituted with four nitrile groups at the 1, 2, 4, and 5 positions.
This electron-deficient molecule serves as a versatile building block in supramolecular
chemistry, materials science, and organic synthesis. Its unique electronic and structural
properties make it a subject of significant interest for the development of novel functional
materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs),
and charge-transfer complexes. This technical guide provides a comprehensive overview of the
fundamental properties of benzene-1,2,4,5-tetracarbonitrile, including its physicochemical
characteristics, spectroscopic data, and thermal behavior, along with detailed experimental
protocols for its synthesis and characterization.

Physicochemical Properties

Benzene-1,2,4,5-tetracarbonitrile is a white to off-white crystalline solid with a melting point in
the range of 265-268 °C.[2] It is sparingly soluble in water but shows good solubility in polar
aprotic solvents such as acetone.[2] The strong electron-withdrawing nature of the four cyano
groups significantly influences its chemical reactivity and intermolecular interactions.
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Property Value Reference
Molecular Formula C10H2Na4 [1112]
Molecular Weight 178.15 g/mol [1][2]
CAS Number 712-74-3 [1][2]
Appearance White to off-white crystalline

solid
Melting Point 265-268 °C [2]
Solubility in Acetone 25 mg/mL
Electron Affinity 2.20+£0.22 eV

Synthesis and Purification

A common method for the synthesis of benzene-1,2,4,5-tetracarbonitrile involves the
dehydration of pyromellitic tetracarboxamide.

Experimental Protocol: Synthesis of Benzene-1,2,4,5-tetracarbonitrile
o Materials: Pyromellitic dianhydride, urea, thionyl chloride.

o Step 1. Ammonolysis of Pyromellitic Dianhydride. Pyromellitic dianhydride is treated with an
excess of aqgueous ammonia to form pyromellitic tetracarboxamide. The reaction mixture is
typically stirred at room temperature for several hours to ensure complete conversion. The
resulting white precipitate is collected by filtration, washed with water, and dried.

o Step 2: Dehydration of Pyromellitic Tetracarboxamide. The dried pyromellitic
tetracarboxamide is then subjected to dehydration. This can be achieved by heating the
amide with a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The
reaction is typically carried out under reflux in an inert solvent like N,N-dimethylformamide
(DMF).

o Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude
product is precipitated by pouring the reaction mixture into water. The precipitate is collected
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by filtration, washed thoroughly with water, and then dried. The crude benzene-1,2,4,5-
tetracarbonitrile can be further purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

e Solvent Selection: A suitable solvent for recrystallization is one in which the compound is
sparingly soluble at room temperature but highly soluble at elevated temperatures. For
benzene-1,2,4,5-tetracarbonitrile, polar aprotic solvents like acetone or acetonitrile are
often used.

e Procedure:

o Dissolve the crude solid in a minimum amount of the chosen hot solvent to create a
saturated solution.

o If any insoluble impurities are present, perform a hot filtration to remove them.

o Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the
solubility of the compound decreases, leading to the formation of crystals.

o To maximize the yield, the flask can be placed in an ice bath to induce further
crystallization.

o Collect the purified crystals by vacuum filtration.

o Wash the crystals with a small amount of the cold solvent to remove any remaining soluble

impurities.

o Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

The structure and purity of benzene-1,2,4,5-tetracarbonitrile are confirmed through various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Due to the high symmetry of the molecule, the NMR spectra of benzene-1,2,4,5-
tetracarbonitrile are relatively simple.

* 'H NMR: The proton NMR spectrum is expected to show a single sharp singlet for the two
aromatic protons. The exact chemical shift will depend on the deuterated solvent used.

e 13C NMR: The carbon NMR spectrum will exhibit three distinct signals: one for the two
aromatic carbons bearing hydrogen atoms, one for the four aromatic carbons attached to the
nitrile groups, and one for the four nitrile carbons.

Experimental Protocol: NMR Spectroscopy
 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDClIs, Acetone-ds).

o Data Acquisition: Acquire *H and 3C NMR spectra at room temperature. The chemical shifts
are reported in parts per million (ppm) relative to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the
molecule.

o Key Vibrational Bands:

o C=N Stretch: A strong, sharp absorption band is expected in the region of 2240-2220 cm~1
characteristic of the nitrile group in an aromatic compound.

o C-H Stretch (aromatic): Weak to medium intensity bands are expected above 3000 cm™1.

o C=C Stretch (aromatic): Several bands of variable intensity are expected in the 1600-1400
cm~1 region, corresponding to the stretching vibrations of the benzene ring.

o C-H Bending (aromatic): Out-of-plane C-H bending vibrations will appear as strong
absorptions in the fingerprint region below 900 cm~1,
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Experimental Protocol: FT-IR Spectroscopy
¢ Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample
with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)
accessory.

» Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm™1).

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum provides information about the electronic transitions within the
molecule. Due to the extended conjugation and the presence of electron-withdrawing nitrile
groups, benzene-1,2,4,5-tetracarbonitrile is expected to absorb in the UV region.

Experimental Protocol: UV-Vis Spectroscopy
e Instrumentation: A UV-Vis spectrophotometer.

o Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent
solvent, such as acetonitrile or ethanol. The concentration should be adjusted to obtain an
absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

o Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-
400 nm). The wavelength of maximum absorption (Amax) and the corresponding molar
absorptivity (€) should be reported.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-
dimensional arrangement of atoms in the crystalline state. The crystal structure of benzene-
1,2,4,5-tetracarbonitrile reveals a planar benzene ring with the four nitrile groups lying in the
same plane. The packing of the molecules in the crystal lattice is influenced by intermolecular
interactions, including 1t-1t stacking and weak C-H---N hydrogen bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction
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o Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a
saturated solution of the purified compound in an appropriate solvent or solvent mixture.

» Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-
ray diffractometer. Collect diffraction data at a specific temperature (often 100 K or room
temperature) using a monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation).

 Structure Solution and Refinement: Process the collected diffraction data to obtain the unit
cell parameters and the intensity of the reflections. Solve the crystal structure using direct
methods or Patterson methods, and refine the atomic coordinates and displacement
parameters to obtain the final crystal structure.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential
Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of
the compound.

e Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
function of temperature. For benzene-1,2,4,5-tetracarbonitrile, TGA can be used to
determine its decomposition temperature and to assess its thermal stability. A typical TGA
curve would show a stable baseline until the onset of decomposition, at which point a
significant mass loss would be observed.

 Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample
as a function of temperature. A DSC thermogram of benzene-1,2,4,5-tetracarbonitrile
would show a sharp endothermic peak corresponding to its melting point. Other phase
transitions, if any, would also be observable.

Experimental Protocol: TGA and DSC

¢ Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC
instruments.

o Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10
mg) in an appropriate sample pan (e.g., aluminum or platinum).
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o Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled
atmosphere (e.g., nitrogen or air). Record the mass change (for TGA) and the differential
heat flow (for DSC) as a function of temperature.

Applications and Logical Relationships

The fundamental properties of benzene-1,2,4,5-tetracarbonitrile directly inform its diverse
applications. Its electron-deficient nature, planarity, and multiple nitrile functionalities are key to
its utility in various fields of chemistry and materials science.
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Logical flow from properties to applications.

This diagram illustrates how the core properties of benzene-1,2,4,5-tetracarbonitrile, such as
its electron-deficient nature and planar structure, lead to specific behaviors like charge-transfer
complex formation and Tt-1t stacking. These behaviors, in turn, enable its application in fields
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like organic electronics and the construction of porous materials. The multiple nitrile groups
also make it a valuable precursor for high-performance polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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